
2-(2-氨基吡啶-3-基)乙酸
描述
2-(2-Aminopyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O2 .
Synthesis Analysis
The synthesis of 2-(2-Aminopyridin-3-yl)acetic acid and its derivatives has been a subject of research. A study discusses the efficient procedure for synthesizing different types of aminopyridine derivatives . Another study mentions the synthesis of substituted imidazo pyridin-3-yl-acetic acids based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of 2-(2-Aminopyridin-3-yl)acetic acid can be represented by the InChI code1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) and the InChI key XIOPEJHJRPVVDJ-UHFFFAOYSA-N . The compound has a molecular weight of 152.15 g/mol . Physical And Chemical Properties Analysis
2-(2-Aminopyridin-3-yl)acetic acid has a molecular weight of 152.15 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 152.058577502 g/mol. The compound has a topological polar surface area of 76.2 Ų. It has a heavy atom count of 11 .科学研究应用
Synthesis of Novel Heterocyclic Compounds
The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
Anti-Fibrosis Activity
The compound has shown potential in the field of anti-fibrosis. In a study, 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Inhibition of Collagen Expression
Compounds synthesized from 2-(2-Aminopyridin-3-yl)acetic acid have been found to effectively inhibit the expression of collagen . This could have potential applications in the treatment of diseases where collagen overexpression is a problem, such as fibrosis.
Reduction of Hydroxyproline Content
The same compounds also reduced the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction could be beneficial in conditions characterized by excessive collagen deposition.
Drug Discovery
The compound can be used in the discovery of new drugs. Its chemical reactivity facilitates its insertion into molecules, making it a useful tool in medicinal chemistry .
Synthesis of Piperazine-Containing Drugs
The compound could potentially be used in the synthesis of piperazine-containing drugs . Piperazine is a common moiety in many biologically active compounds and is often used to optimize the pharmacokinetic properties of the final molecule .
安全和危害
作用机制
Target of Action
The primary targets of 2-(2-Aminopyridin-3-yl)acetic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors is believed to be the basis for its therapeutic effects .
Mode of Action
2-(2-Aminopyridin-3-yl)acetic acid acts by binding to GABA receptors, thereby enhancing the inhibitory effects of GABA neurotransmission . This results in a decrease in neuronal excitability, which can have various therapeutic effects depending on the specific context and location within the nervous system .
Biochemical Pathways
It is known that the compound’s action on gaba receptors can influence a variety of downstream effects, including modulation of neuronal firing rates and synaptic transmission .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity (Log Po/w) is 0.57 , suggesting that it may readily cross biological membranes. , which may enhance its bioavailability.
Result of Action
The molecular and cellular effects of 2-(2-Aminopyridin-3-yl)acetic acid’s action are largely dependent on its interaction with GABA receptors. By enhancing GABAergic neurotransmission, the compound can decrease neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .
Action Environment
The action, efficacy, and stability of 2-(2-Aminopyridin-3-yl)acetic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, factors such as pH and the presence of other substances can potentially affect the compound’s action and efficacy .
属性
IUPAC Name |
2-(2-aminopyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPEJHJRPVVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307332 | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopyridin-3-yl)acetic acid | |
CAS RN |
101860-97-3 | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



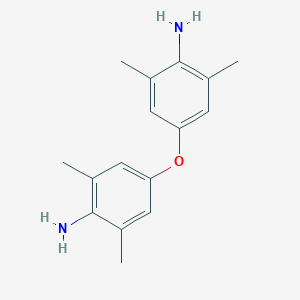
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)
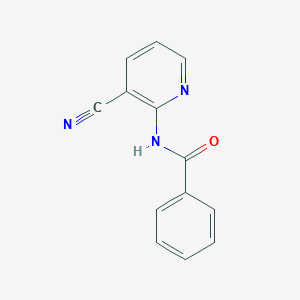
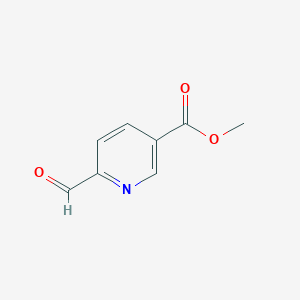
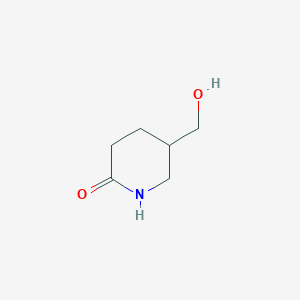
![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)
![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)


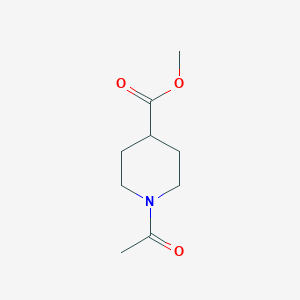
![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)


